5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide
Description
5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring substituted with a methoxy group at position 2 and a sulfonamide linkage to a 5-chloropyridin-2-yl moiety. Its molecular formula is C₁₃H₁₁BrClN₃O₄S, with a molecular weight of 392.65 g/mol . Key physicochemical properties include moderate lipophilicity (influenced by bromine and methoxy substituents) and hydrogen-bonding capacity from the sulfonamide and pyridyl groups.
Properties
IUPAC Name |
5-bromo-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3S/c1-19-10-4-2-8(13)6-11(10)20(17,18)16-12-5-3-9(14)7-15-12/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLACVXPOZUJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-methoxybenzenesulfonyl Chloride
The benzene sulfonyl chloride intermediate is critical for subsequent sulfonamide coupling. A common approach involves chlorosulfonation of 5-bromo-2-methoxybenzene derivatives.
Method A: Direct Chlorosulfonation
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Starting Material : 5-Bromo-2-methoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours.
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Reaction :
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Yield : 70–85% after purification via recrystallization (ethyl acetate/hexane).
Method B: Oxidation of Thiol Precursors
Synthesis of 5-Chloro-pyridin-2-amine
The pyridine amine is typically prepared via chlorination of 2-aminopyridine or diazotization reactions.
Method A: Direct Chlorination
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Reagents : 2-Aminopyridine reacts with sodium hypochlorite (NaClO) and HCl under controlled conditions.
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Conditions :
Method B: Sandmeyer Reaction
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2-Aminopyridine is diazotized with NaNO₂/HCl, followed by treatment with CuCl to introduce the chloro group.
Sulfonamide Bond Formation
The final step involves coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 5-chloro-pyridin-2-amine.
Method A: Classical Coupling in Polar Solvents
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Conditions :
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Reaction :
Method B: Polymer-Supported Reagents
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Reagents : Polymer-supported BEMP (PS-BEMP) and sulfonyl chloride in acetonitrile.
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Advantages : Simplified purification, reduced side products.
Optimization and Challenges
Regioselectivity in Chlorination
Sulfonamide Purity
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By-products : Di-sulfonated species form if excess sulfonyl chloride is used.
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Solution : Slow addition of sulfonyl chloride and excess amine.
Comparative Analysis of Methods
| Parameter | Method A (Classical) | Method B (Polymer-Supported) |
|---|---|---|
| Yield | 80–90% | 75–85% |
| Purification | Column chromatography | Filtration |
| Reaction Time | 4–12 hours | 2–6 hours |
| Scalability | Moderate | High |
| Cost | Low | High |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonamide with a suitable pyridine derivative. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For instance, the IR spectrum typically shows characteristic peaks corresponding to sulfonamide functional groups and aromatic rings, confirming the compound's identity and purity .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, research indicates that related sulfonamide derivatives exhibit significant inhibition against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
Case Study: Inhibition of PI3Kα Kinase
A study demonstrated that structurally similar compounds inhibited the activity of PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM. Molecular docking studies suggested that these compounds bind effectively to the active site of the enzyme, providing a basis for their antitumor activity .
Biochemical Interactions
The compound also exhibits interesting biochemical interactions that could be leveraged for therapeutic purposes:
- Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, potentially leading to therapeutic effects in diseases where such enzymes play a critical role.
- Anti-inflammatory Properties : Some studies suggest that similar compounds have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f)
- Structure : Differs by replacing the pyridyl group with a 5-chloro-2-hydroxyphenyl ring and substituting the methoxy with a hydroxyl group.
- Synthesis: Prepared via sulfonylation of 2-amino-4-chlorophenol with 5-bromo-2-hydroxybenzenesulfonyl chloride .
- Properties: Lower molecular weight (377.8 g/mol) compared to the target compound due to the absence of a pyridine ring.
5-Bromo-N-(4-hydroxy-[1,1’-biphenyl]-3-yl)-2-methoxybenzenesulfonamide (5g)
- Structure : Features a biphenyl group instead of pyridine and retains the methoxy substituent.
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Structure : Substitutes the 5-chloropyridin-2-yl group with a 5-bromo-2-methoxypyridin-3-yl group and introduces difluoro substituents on the benzene ring.
- Synthesis : Synthesized via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine .
- Properties : Fluorine atoms increase electronegativity and metabolic stability, while the pyridin-3-yl group alters steric interactions compared to the pyridin-2-yl analog .
Heterocyclic Modifications
N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide
- Structure : Replaces the pyridine ring with a pyrimidine core functionalized with morpholine and a sulfanyl linker.
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structure : Similar to the above but substitutes morpholine with piperidine.
- Properties : Piperidine’s aliphatic amine increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Key Findings and Implications
Substituent Impact :
- Electron-Withdrawing Groups (Br, Cl) : Enhance binding to electrophilic protein pockets but may increase molecular weight and reduce solubility.
- Hydroxy vs. Methoxy : Hydroxyl groups improve solubility and hydrogen-bonding but are prone to oxidation; methoxy groups offer metabolic stability .
Heterocyclic Core : Pyridine and pyrimidine derivatives exhibit distinct binding modes. Pyridin-2-yl groups favor planar interactions, while pyrimidine-morpholine systems introduce 3D complexity for selective inhibition .
Synthetic Accessibility : Compounds with simpler substituents (e.g., 5f) are synthesized in higher yields (55%) compared to multi-step heterocyclic analogs .
Biological Activity
5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, analgesic, and antiproliferative effects.
Chemical Structure and Properties
The compound's molecular formula is , and it features a sulfonamide group, which is known for its diverse biological activities. The presence of bromine and chlorine atoms in its structure may enhance its reactivity and biological efficacy.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzenesulfonamide derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 | |
| Staphylococcus aureus | 0.0048 | |
| Candida albicans | 0.039 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus.
Analgesic Activity
Research has also explored the analgesic properties of similar sulfonamide derivatives. A study reported that certain derivatives exhibited notable analgesic effects in animal models, suggesting that modifications in the chemical structure can lead to enhanced pain relief capabilities .
Case Study: Analgesic Effects
In a controlled experiment, two synthesized compounds similar to this compound demonstrated significant reduction in pain response compared to control groups. These findings suggest potential applications in pain management therapies .
Antiproliferative Activity
Antiproliferative effects have been documented for several benzenesulfonamide derivatives. In vitro studies indicate that these compounds can inhibit cancer cell proliferation.
Table 2: Antiproliferative Activity Data
The IC50 values suggest that this compound may be effective against specific cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in microbial growth and cancer cell proliferation. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, while its structural modifications may enhance binding affinity to target proteins in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
